molecular formula C8H12F8O4Si B12064104 1H,1H,5H-Octafluoropentoxytrimethoxysilane

1H,1H,5H-Octafluoropentoxytrimethoxysilane

Cat. No.: B12064104
M. Wt: 352.25 g/mol
InChI Key: NRPFONWOWYTAFW-UHFFFAOYSA-N
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Description

1H,1H,5H-Octafluoropentoxytrimethoxysilane: is a specialized organosilicon compound known for its unique chemical properties. It is widely used in various industrial and scientific applications due to its ability to form strong bonds with both organic and inorganic materials. The compound’s structure includes a silane group bonded to an octafluoropentoxy group, which imparts significant hydrophobic and oleophobic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,5H-Octafluoropentoxytrimethoxysilane is typically synthesized through a series of reactions involving fluorinated alcohols and chlorosilanes. One common method involves the reaction of 1H,1H,5H-octafluoropentanol with trimethoxychlorosilane under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,5H-Octafluoropentoxytrimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Silanols and methanol.

    Condensation: Polymeric siloxanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

1H,1H,5H-Octafluoropentoxytrimethoxysilane is utilized in a wide range of scientific research applications, including:

    Surface Modification: The compound is used to modify surfaces to impart hydrophobic and oleophobic properties, making them resistant to water and oil.

    Coatings: It is used in the formulation of coatings for various materials, including glass, metals, and polymers, to enhance their durability and resistance to environmental factors.

    Biomedical Applications: The compound is explored for use in biomedical devices and implants due to its biocompatibility and ability to form stable bonds with biological tissues.

    Nanotechnology: It is used in the synthesis of nanoparticles and nanocomposites to improve their stability and functionality.

Mechanism of Action

The mechanism by which 1H,1H,5H-Octafluoropentoxytrimethoxysilane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The silane group reacts with hydroxyl groups on surfaces, forming siloxane bonds that anchor the compound to the substrate. The octafluoropentoxy group imparts hydrophobic and oleophobic properties, reducing the surface energy and making the surface resistant to water and oil.

Comparison with Similar Compounds

    1H,1H,5H-Octafluoropentyl Acrylate: Another fluorinated compound used for surface modification and coatings.

    1H,1H,5H-Octafluoropentyl Methacrylate: Similar in structure and used in polymer synthesis and surface treatments.

Uniqueness: 1H,1H,5H-Octafluoropentoxytrimethoxysilane is unique due to its combination of a silane group with a highly fluorinated alkoxy group. This combination provides both strong bonding capabilities and exceptional hydrophobic and oleophobic properties, making it highly effective for a wide range of applications.

Properties

Molecular Formula

C8H12F8O4Si

Molecular Weight

352.25 g/mol

IUPAC Name

trimethyl 2,2,3,3,4,4,5,5-octafluoropentyl silicate

InChI

InChI=1S/C8H12F8O4Si/c1-17-21(18-2,19-3)20-4-6(11,12)8(15,16)7(13,14)5(9)10/h5H,4H2,1-3H3

InChI Key

NRPFONWOWYTAFW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](OC)(OC)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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